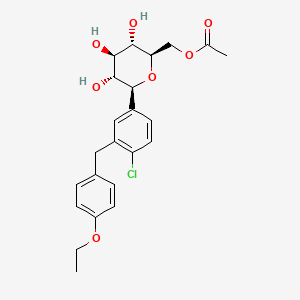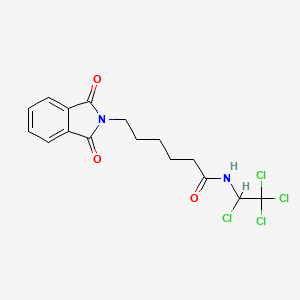
6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,2,2,2-tetrachloroethyl)hexanamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C16H16Cl4N2O3. It has a molecular weight of 426.12 . The exact structure would need to be determined through techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the available resources. Its reactivity could be inferred from its molecular structure, but specific reactions would likely depend on the conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point and storage conditions, are not specified in the available resources .Aplicaciones Científicas De Investigación
Heparanase Inhibition and Anti-Angiogenic Effects
One significant application of derivatives similar to the specified compound is as inhibitors of the enzyme heparanase. Compounds with a similar structure have been found to inhibit heparanase, an endo-beta-glucuronidase, with potent activity and high selectivity. This inhibition is linked to anti-angiogenic effects, which are crucial in the treatment of diseases like cancer where angiogenesis plays a significant role (Courtney et al., 2004).
Crystal Structure Analysis
Studies on salts and derivatives of similar compounds have provided insights into the crystal structures of these compounds. Such research is essential for understanding their behavior in different chemical environments and has implications for drug design and the development of new therapeutic agents (Barooah et al., 2008).
Complex Formation with Metal Ions
Research has also explored the formation of complexes between similar compounds and various metal ions. These studies are relevant for understanding the coordination chemistry of these compounds, which can be essential in fields like material science and biochemistry (Tekade et al., 2018).
Synthesis of Analgesic and Antipyretic Agents
Derivatives of this compound have been used in environmentally friendly syntheses of potential analgesic and antipyretic compounds. This research is part of the effort to develop more sustainable pharmaceutical manufacturing processes (Reddy et al., 2014).
Synthesis of New Compounds and Structural Transformations
Research has focused on the synthesis and transformations of derivatives, which are critical for developing new chemicals with potential applications in various fields including pharmaceuticals and material science (Bevk et al., 2001).
Evaluation as a Candidate for Sickle Cell Disease Treatment
Compounds with similar structures have been evaluated for their potential as candidate drugs for the treatment of sickle cell disease, highlighting their possible therapeutic applications (dos Santos et al., 2011).
Mecanismo De Acción
The mechanism of action of this compound is not specified in the available resources. Given its complex structure, it could potentially interact with various biological targets, but this would need to be confirmed through experimental studies.
Safety and Hazards
Propiedades
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(1,2,2,2-tetrachloroethyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl4N2O3/c17-15(16(18,19)20)21-12(23)8-2-1-5-9-22-13(24)10-6-3-4-7-11(10)14(22)25/h3-4,6-7,15H,1-2,5,8-9H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJMLMHJVUZVKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC(C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


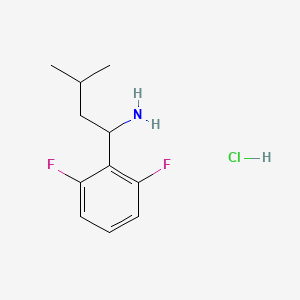
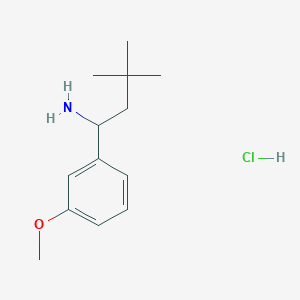
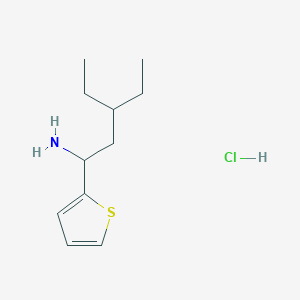
![[1-(3-Chlorobenzyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1458075.png)
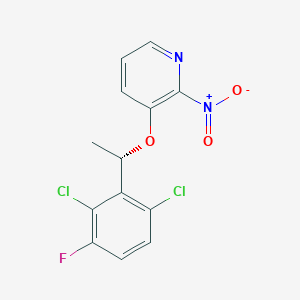


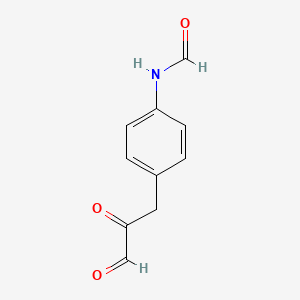
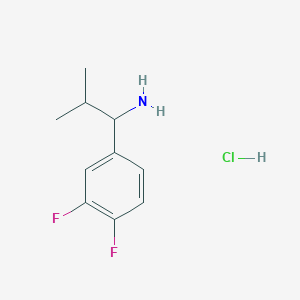
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1458084.png)
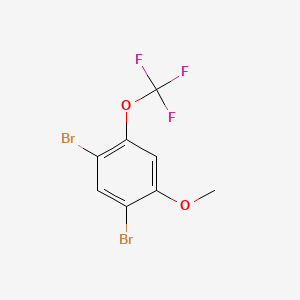
![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B1458089.png)
